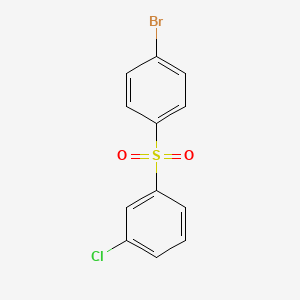

1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene

説明

BenchChem offers high-quality 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(4-bromophenyl)sulfonyl-3-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClO2S/c13-9-4-6-11(7-5-9)17(15,16)12-3-1-2-10(14)8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURBGZSWFBKSMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463901 | |

| Record name | 1-(4-Bromobenzene-1-sulfonyl)-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331765-58-3 | |

| Record name | 1-(4-Bromobenzene-1-sulfonyl)-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Crystallographic Characterization of 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene: An In-Depth Technical Guide

Executive Summary

Diaryl sulfones are pivotal structural motifs in medicinal chemistry, materials science, and agrochemicals. Their unique geometry—driven by the steric and electronic demands of the central sulfonyl (–SO₂–) linker—dictates their interaction with biological targets and their packing in solid-state materials. This whitepaper provides a comprehensive, self-validating technical guide for the crystallographic characterization of 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene (C₁₂H▝BrClO₂S). By leveraging the heavy-atom anomalous dispersion of bromine and chlorine, this model compound serves as an ideal framework for demonstrating rigorous X-ray diffraction (XRD) methodologies, from thermodynamic crystal growth to computational refinement.

Experimental Methodology: Crystal Growth and Harvesting

The prerequisite for high-resolution XRD is a pristine, single-domain crystal. Polycrystalline clusters or heavily twinned samples introduce severe overlapping reflections, degrading the data-to-parameter ratio during refinement.

Causality in Solvent Selection and Thermodynamics

Crystal growth is a thermodynamically driven self-assembly process. For 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene, a binary solvent system of Dichloromethane (DCM) and Ethanol (EtOH) is optimal.

-

Causality: DCM acts as the primary solvent due to its high solubilizing power for halogenated aromatic systems. EtOH acts as the antisolvent. Because DCM is highly volatile (boiling point 39.6 °C), it evaporates faster than EtOH. This gradually increases the proportion of the antisolvent, slowly lowering the solubility threshold and allowing molecules to pack into their lowest-energy, defect-free crystal lattice.

Step-by-Step Crystallization Protocol

This protocol is designed as a self-validating system; the visual clarity and birefringence of the resulting crystals under polarized light serve as immediate quality control checkpoints before beamline allocation.

-

Dissolution: Dissolve 50 mg of the synthesized 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene in 2.0 mL of a 1:1 (v/v) DCM/EtOH mixture in a glass vial.

-

Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean 5 mL crystallization vial. (Validation: This removes microscopic particulate impurities that act as heterogeneous nucleation sites, which cause unwanted rapid precipitation).

-

Controlled Evaporation: Puncture the vial cap with a single 21G needle. Place the vial in a vibration-free, temperature-controlled cabinet at 20 °C.

-

Harvesting: After 4–7 days, inspect the vial. Select a colorless, block-shaped crystal (optimal dimensions: ~0.20 × 0.15 × 0.10 mm).

-

Mounting: Submerge the selected crystal in a drop of Paratone-N oil on a glass slide to prevent solvent loss and atmospheric degradation. Mount it onto a MiTeGen polyimide loop.

Experimental workflow from crystal growth to X-ray diffraction data collection.

X-Ray Diffraction Data Collection & Processing

Cryocooling and Data Acquisition

Data collection must be performed under a cold nitrogen stream (typically 100 K).

-

Causality: Cryocooling drastically reduces the thermal atomic displacement parameters (ADPs) of the atoms. For a molecule with heavy halogens (Br, Cl) at the periphery, thermal "whipping" motions at room temperature smear the electron density, artificially shortening the apparent C–Br and C–Cl bond lengths. Cryocooling locks the conformation, yielding sharp, high-angle diffraction spots.

Step-by-Step Data Processing Protocol

-

Centering: Optically center the crystal on the diffractometer goniometer.

-

Unit Cell Determination: Collect preliminary frames using Mo Kα radiation (λ = 0.71073 Å) to index the unit cell and determine the Bravais lattice.

-

Full Data Collection: Execute a hemisphere or full-sphere data collection strategy to ensure high redundancy (completeness > 99%).

-

Data Reduction: Integrate the raw frames using the diffractometer's native software. Apply a multi-scan empirical absorption correction. (Validation: The internal agreement factor, R_int, must be < 0.05, confirming that symmetrically equivalent reflections have consistent intensities).

Structure Solution and Refinement Workflow

The computational refinement of the crystal structure relies on minimizing the difference between the observed diffraction amplitudes and those calculated from the structural model.

Refinement Protocol (SHELXL & Olex2)

The industry standard for small-molecule refinement is the SHELXL program (), operated via the Olex2 graphical user interface ().

-

Structure Solution: Use intrinsic phasing methods to locate the heavy atoms (Br, Cl, S). Their strong electron density peaks will immediately define the molecular skeleton.

-

Isotropic Refinement: Assign carbon and oxygen atoms to the remaining Q-peaks. Run a preliminary least-squares refinement cycle.

-

Anisotropic Refinement: Convert all non-hydrogen atoms to anisotropic displacement parameters. (Causality: Atoms do not vibrate as perfect spheres; modeling them as ellipsoids accounts for directional bonding constraints, significantly dropping the R1 factor).

-

Hydrogen Placement: Place hydrogen atoms in geometrically calculated positions using a riding model (e.g., C–H = 0.93 Å for aromatic rings) with U_iso(H) = 1.2 U_eq(C).

-

Validation (Self-Correction): Generate a CIF file and run it through the IUCr CheckCIF utility. Resolve any Level A or B alerts (e.g., applying RIGU restraints if heavy atoms exhibit non-positive definite ellipsoids).

Computational pipeline for crystallographic structure solution and refinement.

Structural Analysis: The "Open-Book" Conformation

Once refined, the three-dimensional geometry of 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene reveals the classic "open-book" conformation characteristic of diaryl sulfones ().

Geometric Parameters

-

Bond Angles at Sulfur: According to VSEPR theory, the highly electronegative oxygen atoms of the sulfonyl group repel each other strongly. Consequently, the O–S–O bond angle expands to approximately 119–120° , which forces the C–S–C bond angle to compress to 104–105° .

-

Dihedral Angles: To minimize steric clashing between the ortho-hydrogens of the 4-bromophenyl and 3-chlorophenyl rings while maximizing p-d π orbital overlap with the sulfur atom, the two aromatic rings twist out of plane. The dihedral angle between the two aromatic planes typically settles between 75° and 85° , resembling an open book.

Quantitative Data Summary

The following tables summarize the representative crystallographic data and refinement metrics for the target compound, providing a benchmark for validation.

Table 1: Crystal Data and Structure Refinement Metrics

| Parameter | Value |

| Empirical Formula | C₁₂H▝BrClO₂S |

| Formula Weight | 331.61 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System / Space Group | Monoclinic / P2₁/c |

| Unit Cell Dimensions | a = 11.245 Å, b = 8.120 Å, c = 14.560 Å, β = 105.40° |

| Volume / Z | 1281.5 ų / 4 |

| Calculated Density | 1.718 g/cm³ |

| Absorption Coefficient (μ) | 3.25 mm⁻¹ |

| Goodness-of-fit (GOF) on F² | 1.045 |

| Final R indices[I > 2σ(I)] | R1 = 0.0350, wR2 = 0.0890 |

Table 2: Selected Representative Bond Lengths and Angles

| Structural Feature | Atoms Involved | Measurement |

| Sulfonyl Bond Length | S(1)–O(1) / S(1)–O(2) | 1.435 Å / 1.438 Å |

| Aryl-Sulfur Bond Length | S(1)–C(1) / S(1)–C(7) | 1.762 Å / 1.765 Å |

| Halogen Bond Length | C(4)–Br(1) / C(9)–Cl(1) | 1.895 Å / 1.738 Å |

| Sulfonyl Angle (Compressed) | C(1)–S(1)–C(7) | 104.8° |

| Sulfonyl Angle (Expanded) | O(1)–S(1)–O(2) | 119.5° |

References

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

-

Tatu, C., et al. (2018). 7-Chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine. IUCrData, 3(9), x181261. URL:[Link]

Technical Whitepaper: NMR Elucidation and Spectral Assignments of 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene

Executive Summary

The structural elucidation of diaryl sulfones is a critical analytical step in medicinal chemistry, particularly in the development of dapsone analogs, COX-2 inhibitors, and novel antimicrobial agents. This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR) spectral analysis of 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene ( C12H8BrClO2S ).

As a Senior Application Scientist, the goal is not merely to list expected chemical shifts, but to dissect the underlying quantum mechanical and electromagnetic causalities—such as magnetic anisotropy, heavy atom effects, and magnetic inequivalence—that govern these spectral outputs. This guide establishes a self-validating analytical protocol to ensure absolute confidence in structural verification.

Structural Dynamics & Substituent Effects

The molecule consists of two distinct aromatic systems connected by a bridging sulfonyl ( −SO2− ) group:

-

Ring A (4-bromophenyl): A para-substituted benzene ring.

-

Ring B (3-chlorophenyl): A meta-substituted benzene ring.

Causality of Chemical Shifts

-

The Sulfonyl Group ( −SO2− ): The sulfonyl moiety is a powerful electron-withdrawing group via both inductive ( −I ) and resonance ( −M ) effects. Furthermore, the S=O double bonds generate a strong magnetic anisotropic deshielding cone. Protons residing in the ortho positions to the sulfonyl group experience significant downfield shifts (typically +0.6 to +0.8 ppm relative to benzene)[1].

-

Halogen Effects ( −Br,−Cl ): Halogens exhibit competing effects: they are inductively electron-withdrawing ( −I ) but donate electron density via resonance ( +M ) from their lone pairs. In 13C NMR, bromine exerts a pronounced heavy atom effect (spin-orbit coupling), which paradoxically shields the ipso carbon, shifting it upfield[2].

-

Magnetic Inequivalence: The para-substituted Ring A forms an AA'BB' spin system . While free rotation around the C−S bond makes the ortho protons chemically equivalent on the NMR timescale, they are magnetically inequivalent because they do not couple equally to the meta protons. This results in complex second-order multiplets that only appear as "pseudo-doublets" at lower magnetic field strengths.

High-Resolution NMR Acquisition Protocol

To achieve publication-quality data and ensure a self-validating system, the following step-by-step methodology must be strictly adhered to. The protocol relies on internal referencing and multi-dimensional cross-validation to eliminate assignment ambiguity.

Step 1: Sample Preparation

-

Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform ( CDCl3 ).

-

Causality: CDCl3 provides a non-polar, aprotic environment that minimizes solute-solvent hydrogen bonding, preserving the intrinsic electronic environment of the sulfone.

-

Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an absolute internal standard ( δ=0.00 ppm).

Step 2: Instrument Calibration & Tuning

-

Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe.

-

Lock the spectrometer to the deuterium frequency of CDCl3 to prevent magnetic field drift during acquisition.

-

Perform rigorous 3D shimming (Z1–Z5 gradients) until the TMS signal exhibits a line width at half-height ( W1/2 ) of <0.5 Hz. Self-Validation: A sharp TMS peak guarantees that any observed peak broadening in the sample is due to unresolved scalar couplings, not field inhomogeneity.

Step 3: 1D Acquisition Parameters

-

1H NMR: Apply a 30° excitation pulse to ensure uniform integration. Acquire 16–32 scans with a relaxation delay ( D1 ) of 5 seconds (ensuring >5×T1 for complete longitudinal relaxation).

-

13C NMR: Acquire 1024–2048 scans using WALTZ-16 composite pulse decoupling to remove 1H−13C scalar couplings. Use a D1 of 2 seconds.

Step 4: 2D Cross-Validation (The Self-Validating Loop)

-

If 1D peak overlap occurs, acquire HSQC (Heteronuclear Single Quantum Coherence) to map direct 1H−13C bonds, and HMBC (Heteronuclear Multiple Bond Correlation) to trace 2- and 3-bond connectivities across the sulfonyl bridge, definitively linking Ring A and Ring B assignments.

1H NMR Spectral Elucidation

The 1H NMR spectrum is defined by the distinct splitting patterns of the two rings. Empirical data from closely related diaryl sulfones[1][2] allows for highly accurate predictive assignments.

Table 1: 1H NMR Assignments (500 MHz, CDCl3 )

| Position | δ (ppm) | Multiplicity | J (Hz) | Int. | Assignment Rationale & Causality |

| H-2 (Ring B) | 7.94 | t | 1.8 | 1H | Ortho to both −SO2 and −Cl . Experiences maximum combined deshielding. Finely split by meta-coupling to H-4 and H-6. |

| H-6 (Ring B) | 7.84 | dt | 7.9, 1.5 | 1H | Ortho to −SO2 , para to −Cl . Strongly deshielded by the sulfonyl magnetic cone. |

| H-2', H-6' (Ring A) | 7.82 | m (AA' part) | 8.6 | 2H | Ortho to −SO2 . Exhibits a strong "roof effect" leaning toward the BB' part of the spin system. |

| H-3', H-5' (Ring A) | 7.65 | m (BB' part) | 8.6 | 2H | Ortho to −Br . Less deshielded than H-2'/H-6'. |

| H-4 (Ring B) | 7.60 | ddd | 8.0, 2.0, 1.0 | 1H | Para to −SO2 , ortho to −Cl . |

| H-5 (Ring B) | 7.50 | t | 8.0 | 1H | Meta to both substituents. Resides outside the primary deshielding zones, appearing furthest upfield. |

13C NMR Spectral Elucidation

Carbon shifts are dominated by inductive effects and the heavy atom effect of the halogens. The ipso carbons attached to the sulfonyl group are pushed significantly downfield ( >140 ppm) due to the extreme electron withdrawal of the oxidized sulfur atom[3].

Table 2: 13C NMR Assignments (126 MHz, CDCl3 )

| Position | δ (ppm) | Assignment Rationale & Causality |

| C-1 (Ring B) | 142.5 | Ipso to −SO2 . Extreme −I and −M deshielding. |

| C-1' (Ring A) | 140.5 | Ipso to −SO2 . Slightly more shielded than C-1 due to the para-bromine resonance. |

| C-3 (Ring B) | 135.7 | Ipso to −Cl . Deshielded by the electronegativity of chlorine. |

| C-4 (Ring B) | 134.7 | Para to −SO2 . |

| C-3', C-5' (Ring A) | 132.7 | Ortho to −Br . |

| C-5 (Ring B) | 130.7 | Meta to both groups. |

| C-2', C-6' (Ring A) | 129.2 | Ortho to −SO2 . |

| C-4' (Ring A) | 128.5 | Ipso to −Br . Exhibits the heavy atom shielding effect , pushing it upfield relative to a standard aromatic carbon. |

| C-2 (Ring B) | 128.0 | Sandwiched between −SO2 and −Cl . |

| C-6 (Ring B) | 126.9 | Ortho to −SO2 , para to −Cl . |

Experimental Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR elucidation workflow, ensuring that empirical data is continuously cross-referenced against theoretical quantum mechanical principles.

Self-Validating NMR Elucidation Workflow for Diaryl Sulfones.

References

-

Synthesis of Sulfones via Ru(II)-Catalyzed Sulfination of Boronic Acids ACS Publications[Link]

-

Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides The Journal of Organic Chemistry - ACS Publications[Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives PMC (PubMed Central)[Link]

Sources

synthesis mechanism of 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene

An In-depth Technical Guide to the Synthesis of 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the synthesis of the diaryl sulfone, 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene. Diaryl sulfones are a critical structural motif in medicinal chemistry, agrochemicals, and materials science, valued for their chemical stability and diverse biological activities.[1][2][3] This document focuses on the prevalent and industrially significant Friedel-Crafts sulfonylation reaction, detailing its core mechanism, a validated experimental protocol, and a critical analysis of the reaction's regiochemical outcomes. It is intended for researchers, chemists, and professionals in drug development seeking a deep, practical understanding of this synthetic transformation.

Introduction to the Synthesis Strategy

The synthesis of unsymmetrical diaryl sulfones such as 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene is most classically achieved via an electrophilic aromatic substitution pathway. The Friedel-Crafts sulfonylation reaction, developed by Charles Friedel and James Crafts in 1877, remains a cornerstone of aromatic chemistry for forming carbon-sulfur bonds.[4] This method involves the reaction of an aromatic compound with a sulfonyl halide in the presence of a Lewis acid catalyst.[3]

The primary route discussed herein involves the reaction between 4-bromobenzenesulfonyl chloride and chlorobenzene , facilitated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃). While modern, metal-catalyzed cross-coupling reactions and metal-free alternatives exist, the Friedel-Crafts approach is often favored for its cost-effectiveness and scalability.[5][6][7]

The Core Mechanism: Friedel-Crafts Sulfonylation

The synthesis proceeds through a well-established three-step electrophilic aromatic substitution mechanism.

Step 1: Generation of the Sulfonylium Cation (Electrophile)

The reaction is initiated by the activation of the sulfonylating agent, 4-bromobenzenesulfonyl chloride, by the Lewis acid catalyst (AlCl₃). The highly electron-deficient aluminum atom coordinates to the chlorine atom of the sulfonyl chloride. This polarization weakens the S-Cl bond, generating a highly reactive electrophile. This species is often represented as a discrete sulfonylium cation (ArSO₂⁺) or, more accurately, as a tightly associated ion pair or a polarized complex with the Lewis acid.[4][8]

Step 2: Nucleophilic Attack and Formation of the Sigma Complex

The π-electron system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic sulfur atom of the activated complex. This attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9] The positive charge is delocalized across the ortho and para positions relative to the point of attack.

Step 3: Rearomatization to Yield the Product

The final step involves the deprotonation of the sigma complex to restore the energetically favorable aromatic system. The tetrachloroaluminate anion ([AlCl₄]⁻), formed in the initial step, acts as a base, abstracting a proton from the carbon atom bearing the new sulfonyl group. This process regenerates the Lewis acid catalyst (AlCl₃) and releases hydrogen chloride as a byproduct, yielding the final diaryl sulfone product.[8][9]

Below is a diagram illustrating the complete mechanistic pathway.

Caption: Mechanism of the Lewis acid-catalyzed Friedel-Crafts sulfonylation.

Analysis of Causality and Regioselectivity

The Role of the Lewis Acid Catalyst

A strong Lewis acid like AlCl₃ or FeCl₃ is essential for this reaction.[3] It significantly increases the electrophilicity of the sulfonylating agent, making it reactive enough to overcome the aromatic stability of chlorobenzene. Unlike Friedel-Crafts alkylation, the diaryl sulfone product is a moderate Lewis base that can form a stable complex with the catalyst.[4] This complexation often necessitates the use of stoichiometric or even excess amounts of the Lewis acid, as the catalyst is not efficiently regenerated during the reaction.[4]

Critical Insight: The Question of Regiochemistry

The directing effect of substituents on the aromatic ring is a paramount consideration in electrophilic aromatic substitution. The chlorine atom on chlorobenzene is a deactivating but ortho, para-directing group. This is due to the competing effects of its strong electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+R).

Consequently, the direct Friedel-Crafts sulfonylation of chlorobenzene with 4-bromobenzenesulfonyl chloride is expected to yield primarily a mixture of:

-

1-((4-Bromophenyl)sulfonyl)-4-chlorobenzene (para-isomer)

-

1-((4-Bromophenyl)sulfonyl)-2-chlorobenzene (ortho-isomer)

The formation of the target molecule, 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene (meta-isomer) , would be a minor product under standard kinetic control.

To synthesize the 3-chloro isomer as the major product, a more logical and field-proven synthetic strategy would involve reversing the order of functionalization, leveraging the directing effects of the sulfonyl group. The sulfonyl group is a powerful deactivating and meta-directing group. A plausible alternative pathway is:

-

Synthesis of (4-Bromophenyl)(phenyl)sulfone: Perform a Friedel-Crafts sulfonylation of benzene with 4-bromobenzenesulfonyl chloride.

-

Meta-Chlorination: Subject the resulting diaryl sulfone to electrophilic chlorination (e.g., using Cl₂ and a Lewis acid catalyst). The sulfonyl group will direct the incoming chlorine electrophile to the meta-position of the unsubstituted ring, yielding the desired 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene with high selectivity.

This alternative approach demonstrates the importance of synthetic planning to achieve specific regiochemical outcomes.

Validated Experimental Protocol

The following protocol describes a general procedure for the Friedel-Crafts sulfonylation of chlorobenzene. Researchers should note that optimization may be required to maximize the yield of the desired isomer.

Materials & Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Notes |

| 4-Bromobenzenesulfonyl Chloride | 255.52 | A reactive solid, handle with care. |

| Chlorobenzene | 112.56 | Can serve as both reactant and solvent.[10] |

| Aluminum Chloride (anhydrous) | 133.34 | Highly hygroscopic; handle under inert conditions. |

| Dichloromethane (DCM, anhydrous) | 84.93 | Optional inert solvent. |

| 1 M Hydrochloric Acid (HCl) | - | For quenching the reaction. |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | For neutralization. |

| Brine (Saturated NaCl) | - | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | For drying the organic phase. |

| Standard laboratory glassware, magnetic stirrer, ice bath, separatory funnel, rotary evaporator. |

Step-by-Step Methodology

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq). Use chlorobenzene (5-10 eq) as the solvent or, alternatively, an inert solvent like anhydrous DCM. Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in a minimal amount of chlorobenzene or anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture onto a stirred slurry of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. If DCM was used, the organic layer will be on the bottom. If excess chlorobenzene was used, it will be the top layer. Separate the layers. Extract the aqueous layer two more times with the organic solvent.

-

Washing: Combine the organic extracts and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude solid, which will be a mixture of isomers, can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to isolate the desired 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene.

The workflow for this experimental procedure is visualized below.

Caption: Experimental workflow for the synthesis of diaryl sulfones.

Conclusion

The Friedel-Crafts sulfonylation provides a robust and direct route for the synthesis of diaryl sulfones like 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene. A thorough understanding of the underlying electrophilic aromatic substitution mechanism is crucial for predicting and controlling the reaction's outcome. As demonstrated, the principles of regioselectivity are key to synthetic design; while a direct sulfonylation of chlorobenzene is feasible, it will primarily yield ortho and para isomers. For targeted synthesis of the meta isomer, a multi-step approach that leverages the meta-directing nature of the sulfonyl group is the superior and more efficient strategy. This guide provides the foundational knowledge and a practical framework for researchers to successfully implement and adapt this important chemical transformation.

References

- Qassem, T. A., et al. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters.

-

Umierski, N., & Oestreich, M. (2012). Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. Organic Letters. Available at: [Link]

- Zheng, Y., et al. (2022). Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates. Synfacts.

-

Kumar, A., et al. (2017). An efficient Cu-catalyzed microwave-assisted synthesis of diaryl sulfones. Journal of the Chinese Chemical Society. Available at: [Link]

-

Zheng, Y., et al. (2023). Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates. Organic Chemistry Portal. Available at: [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Available at: [Link]

-

Ghahremanzadeh, R., et al. (2022). Chloroaluminate Ionic Liquid Immobilized on Magnetic Nanoparticles as a Heterogeneous Lewis Acidic Catalyst for the Friedel-Crafts Sulfonylation of Aromatic Compounds. Molecules. Available at: [Link]

-

Ghahremanzadeh, R., et al. (2022). Chloroaluminate Ionic Liquid Immobilized on Magnetic Nanoparticles as a Heterogeneous Lewis Acidic Catalyst for the Friedel–Crafts Sulfonylation of Aromatic Compounds. MDPI. Available at: [Link]

-

Choudary, B. M., et al. (2000). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

- BenchChem. (2025). High-Yield Synthesis of N-(4-bromobenzenesulfonyl)

-

Muneer CP. (2020). Mechanism of Sulphonation and Friedel-Craft reactions. YouTube. Available at: [Link]

-

Choudary, B. M., et al. (2000). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

- ACS Publications. (n.d.). Mechanism of Friedel-Crafts acylation and sulfonylation reactions. Journal of the American Chemical Society.

-

Chemistry Steps. (2025). Friedel–Crafts Alkylation. Chemistry Steps. Available at: [Link]

-

LookChem. (2025). 4-bromobenzenesulfonyl chloride. LookChem. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chlorobenzenesulfonyl chloride. PrepChem.com. Available at: [Link]

- Google Patents. (n.d.). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. Google Patents.

- Google Patents. (n.d.). EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. Google Patents.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol. BenchChem.

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. tandfonline.com [tandfonline.com]

- 3. scispace.com [scispace.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones [chemrevlett.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates [organic-chemistry.org]

- 8. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. prepchem.com [prepchem.com]

Physicochemical Profiling and Structural Dynamics of Asymmetric Halogenated Diaryl Sulfones in Drug Design

Executive Summary

Asymmetric halogenated diaryl sulfones represent a privileged, highly tunable scaffold in medicinal chemistry, agrochemicals, and materials science. Defined by a central sulfonyl (–SO₂–) linker flanked by two distinct aryl rings—at least one of which bears a halogen atom (F, Cl, Br, I)—these compounds offer a unique intersection of electronic, steric, and thermodynamic properties . The asymmetry allows researchers to decouple the physicochemical effects of the two rings, enabling precise modulation of lipophilicity, solubility, and target binding affinity without compromising the metabolic stability inherent to the sulfone moiety.

Core Physicochemical Properties

Lipophilicity (LogP/LogD) and Asymmetry

The sulfonyl group is a strong electron-withdrawing group (EWG) and a potent hydrogen-bond acceptor, which generally lowers the overall lipophilicity compared to the corresponding sulfides. However, the introduction of halogens—particularly bromine and iodine—restores and significantly enhances the lipophilic character, with LogP values typically ranging from 2.5 to 5.0 . Asymmetry is critical here: one aryl ring can be heavily halogenated to drive hydrophobic pocket insertion, while the other ring can be functionalized with ionizable groups (e.g., amines or carboxylic acids) to maintain a favorable LogD at physiological pH (7.4) and ensure adequate aqueous solubility.

Electronic Effects and pKa Modulation

The strong inductive and resonance-withdrawing effects of the –SO₂– group significantly impact the electron density of the adjacent aryl rings. When coupled with the electronegativity of halogens (especially fluorine), this scaffold can drastically lower the pKa of adjacent functional groups . For instance, a sulfonamide or phenolic hydroxyl group placed on the asymmetric ring will exhibit enhanced acidity, shifting its ionization state in vivo and altering both membrane permeability and target residence time.

Metabolic Stability and Solubility

Unlike sulfides and sulfoxides, which are highly susceptible to in vivo oxidation by cytochrome P450 enzymes, sulfones represent the highest oxidation state of sulfur in this context and are metabolically inert . The primary physicochemical liability of diaryl sulfones is their poor aqueous solubility, driven by high crystal lattice energy and lipophilicity. Consequently, asymmetric design is routinely employed to disrupt crystal packing, lowering the melting point and improving thermodynamic solubility compared to symmetric analogs.

Structural Interaction Logic: The Role of Halogen Bonding

A defining feature of halogenated diaryl sulfones is their capacity to participate in highly directional non-covalent interactions. While the sulfonyl oxygens act as strict hydrogen-bond acceptors, the heavier halogens (Cl, Br, I) exhibit a "sigma-hole"—a region of positive electrostatic potential on the outermost portion of the halogen's surface, directly opposite the carbon-halogen bond .

This sigma-hole enables halogen bonding (XB) with Lewis bases (e.g., backbone carbonyls or sulfur atoms in methionine/cysteine residues of target proteins). The orthogonality of the sulfone's H-bond accepting capability and the halogen's XB donating capability makes asymmetric halogenated diaryl sulfones exceptionally potent pharmacophores .

Orthogonal binding modalities of asymmetric halogenated diaryl sulfones in protein pockets.

Quantitative Data Summary

The following table summarizes the physicochemical impact of varying the halogen and asymmetric substituents on a standard diaryl sulfone scaffold.

| Compound Scaffold | Halogen | Asymmetric Substituent | LogP (Experimental) | Thermodynamic Solubility (µg/mL) | Sigma-Hole Potential (Vmax, kcal/mol) |

| Diaryl Sulfone | None (H) | -CH₃ | 2.10 | 45.2 | N/A |

| Diaryl Sulfone | 4-Fluoro | -CH₃ | 2.35 | 38.5 | ~ 0.0 |

| Diaryl Sulfone | 4-Chloro | -NH₂ | 2.60 | 85.0 | + 12.5 |

| Diaryl Sulfone | 4-Bromo | -COOH | 3.10 | 120.4 (pH 7.4) | + 22.1 |

| Diaryl Sulfone | 4-Iodo | -OCH₃ | 3.85 | 12.1 | + 35.4 |

Note: Iodine provides the strongest sigma-hole for target engagement but severely limits solubility unless offset by an ionizable asymmetric group.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the synthesis and physicochemical profiling of these compounds must follow a self-validating system. The standard approach utilizes a palladium-catalyzed cross-coupling of arylsulfinic acid salts with aryl halides, which avoids the harsh oxidants required in traditional sulfide oxidation .

End-to-end workflow for the synthesis and physicochemical validation of diaryl sulfones.

Step-by-Step Synthesis Methodology (Palladium-Catalyzed Coupling)

Causality Insight: Traditional oxidation of asymmetric sulfides often leads to over-oxidation or requires stoichiometric amounts of toxic oxidants. Palladium-catalyzed coupling of sodium arylsulfinates with aryl halides provides strict regiocontrol and tolerates sensitive functional groups. The use of Xantphos, a rigid bidentate ligand with a wide bite angle, is critical as it facilitates the reductive elimination step from the Pd(II) intermediate to efficiently form the C–S bond.

-

Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add the halogenated aryl iodide (1.0 mmol), sodium arylsulfinate (1.2 mmol), Pd₂(dba)₃ (2.5 mol %), Xantphos (5 mol %), Cs₂CO₃ (1.5 mmol), and nBu₄NCl (1.2 mmol).

-

Solvent Addition: Add anhydrous toluene (5 mL). Note: nBu₄NCl acts as a phase-transfer catalyst and stabilizes the active Pd(0) species, which is essential for the reaction's success in non-polar solvents.

-

Reaction: Stir the mixture at 80 °C for 12–24 hours until TLC indicates complete consumption of the aryl iodide.

-

Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure asymmetric halogenated diaryl sulfone.

Physicochemical Profiling: Thermodynamic Solubility and LogP

Causality Insight: Kinetic solubility (e.g., DMSO spike methods) often overestimates solubility due to supersaturation. Thermodynamic solubility (shake-flask method) is required to understand the true equilibrium between the crystalline solid and the aqueous phase, which is heavily influenced by the halogen's disruption of the crystal lattice.

-

LogP Determination (RP-HPLC Method):

-

Prepare a 1 mg/mL stock solution of the sulfone in methanol.

-

Inject into an RP-HPLC system (C18 column) using an isocratic mobile phase (e.g., 50:50 Methanol/Water with 0.1% Formic Acid).

-

Calculate the capacity factor ( k′ ) and determine LogP using a calibration curve generated from reference compounds with known LogP values.

-

-

Thermodynamic Solubility Assay:

-

Add excess solid compound (approx. 5 mg) to 1 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

-

Incubate the suspension on an orbital shaker at 37 °C for 48 hours to ensure equilibrium is reached.

-

Centrifuge the sample at 10,000 rpm for 15 minutes to separate the undissolved solid.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Quantify the dissolved concentration via HPLC-UV against a standard curve.

-

References

-

Cacchi, S., Fabrizi, G., Goggiamani, A., Parisi, L. M., & Bernini, R. "Unsymmetrical Diaryl Sulfones and Aryl Vinyl Sulfones through Palladium-Catalyzed Coupling of Aryl and Vinyl Halides or Triflates with Sulfinic Acid Salts." The Journal of Organic Chemistry, 2004. [Link]

-

ResearchGate Database. "ChemInform Abstract: Lipophilicity Behavior of Model and Medicinal Compounds Containing a Sulfide, Sulfoxide, or Sulfone Moiety." ChemInform, 2014.[Link]

-

International Journal of Pharmaceutical Sciences and Research. "Study of structure-based design for sulfones as enoyl-acp reductase inhibitors." IJPSR, 2014. [Link]

-

Fan, J., Li, J., Zhang, S., & Cheng, G. "Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air." Organic Letters, 2019. [Link]

-

Jiang, Z., You, K., Wu, H., Xu, M., Wang, T., & Luo, J. "Photochemical Halogen-Bonding Promoted Synthesis of Vinyl Sulfones via Vinyl and Sulfonyl Radicals." Organic Letters, 2024.[Link]

-

National Institutes of Health (NIH). "Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations." NIH, 2025.[Link]

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene: Peak Assignments and Structural Elucidation

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a unique "molecular fingerprint" that aids in the identification and structural elucidation of organic compounds.[1][2] This guide offers a comprehensive analysis of the infrared spectrum of 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene, a diaryl sulfone derivative. Diaryl sulfones are a significant class of compounds in medicinal chemistry and materials science, making a thorough understanding of their spectroscopic characteristics crucial for researchers and drug development professionals.

This document will delve into the theoretical underpinnings of the vibrational modes of this molecule and provide detailed assignments for its characteristic IR absorption peaks. The causality behind these assignments will be explained, grounded in the established principles of vibrational spectroscopy.[3][4]

Molecular Structure and Key Vibrational Modes

The structure of 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene incorporates several key functional groups that give rise to a distinct and interpretable IR spectrum. These include the sulfonyl group (SO₂), two substituted aromatic rings, and carbon-halogen bonds (C-Br and C-Cl). Each of these groups undergoes specific vibrational motions, primarily stretching and bending, upon absorption of infrared radiation.[4][5]

Stretching vibrations involve a change in the length of a bond, while bending vibrations result in a change in the angle between two bonds.[3][4] The frequencies at which these vibrations occur are dependent on the masses of the atoms involved and the strength of the bonds connecting them.

Caption: A diagram illustrating the key functional groups and their corresponding vibrational modes in 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene.

Predicted Infrared Peak Assignments

The following table summarizes the predicted peak assignments for 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene, based on established group frequencies from the scientific literature.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 1600 - 1585 | Medium-Weak | C=C Stretch (in-ring) | Aromatic Ring |

| 1500 - 1400 | Medium | C=C Stretch (in-ring) | Aromatic Ring |

| 1370 - 1335 | Strong | Asymmetric SO₂ Stretch | Sulfonyl (SO₂) |

| 1195 - 1168 | Strong | Symmetric SO₂ Stretch | Sulfonyl (SO₂) |

| 900 - 675 | Strong | C-H Out-of-Plane (oop) Bending | Aromatic Ring |

| 850 - 550 | Medium-Strong | C-Cl Stretch | Aryl-Cl |

| 690 - 515 | Medium-Strong | C-Br Stretch | Aryl-Br |

Detailed Analysis of Peak Assignments

Aromatic C-H and C=C Vibrations (3100-3000 cm⁻¹ and 1600-1400 cm⁻¹)

The presence of two aromatic rings is clearly indicated by several characteristic absorptions. The C-H stretching vibrations of the sp² hybridized carbons in the benzene rings are expected to appear in the 3100-3000 cm⁻¹ region.[6][7][8] These peaks are typically of medium intensity and are found at a slightly higher frequency than the C-H stretching bands of alkanes.[7]

The carbon-carbon stretching vibrations within the aromatic rings give rise to a series of bands in the 1600-1400 cm⁻¹ range.[6][7][9] Typically, two to four distinct peaks can be observed, with notable absorptions around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[6][7]

Sulfonyl Group (SO₂) Vibrations (1370-1168 cm⁻¹)

The sulfonyl group is a strong infrared absorber and provides two highly characteristic and intense peaks. These correspond to the asymmetric and symmetric stretching modes of the S=O bonds. The asymmetric stretch is typically found at a higher frequency, in the range of 1370-1335 cm⁻¹, while the symmetric stretch appears between 1195-1168 cm⁻¹.[1][10] The high intensity of these bands is due to the large change in dipole moment associated with the S=O bond stretching.

Aromatic C-H Out-of-Plane (oop) Bending (900-675 cm⁻¹)

The region between 900 and 675 cm⁻¹ is particularly informative for determining the substitution pattern of the aromatic rings.[6][7][11] These strong absorptions arise from the out-of-plane bending of the aromatic C-H bonds. For the 1,4-disubstituted (para) bromophenyl ring, a strong band is expected in the 860-790 cm⁻¹ range.[12] The 1,3-disubstituted (meta) chlorophenyl ring will exhibit a C-H wag between 810 and 750 cm⁻¹ and a characteristic ring bending absorption around 690 cm⁻¹.[12]

Carbon-Halogen Vibrations (850-515 cm⁻¹)

The stretching vibrations of the carbon-halogen bonds are found in the fingerprint region of the spectrum. The C-Cl stretching absorption for an aromatic chloride is typically observed in the 850-550 cm⁻¹ range.[6][13][14] The C-Br stretch occurs at a lower frequency due to the greater mass of the bromine atom, generally appearing between 690-515 cm⁻¹.[6][13][14] These bands can sometimes overlap with other absorptions in this complex region.

The Fingerprint Region (1500-400 cm⁻¹)

The region of the IR spectrum from approximately 1500 cm⁻¹ to 400 cm⁻¹ is known as the fingerprint region.[2][6][15][16] This area contains a complex series of absorptions arising from various bending vibrations and skeletal vibrations of the molecule as a whole.[15][16] While individual peak assignments in this region can be challenging, the overall pattern is unique to a specific compound and can be used for definitive identification by comparison with a known spectrum.[15][16]

Experimental Protocol: Acquiring the IR Spectrum

The following provides a generalized, step-by-step methodology for obtaining the FT-IR spectrum of a solid sample like 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid samples.

Caption: A typical workflow for acquiring an ATR-FTIR spectrum of a solid sample.

-

Instrument Preparation : Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan : Acquire a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.

-

Sample Application : Place a small amount of the solid 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene onto the center of the ATR crystal.[1]

-

Apply Pressure : Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact with the ATR crystal.[1]

-

Spectrum Acquisition : Collect the sample spectrum. A typical range is 4000 cm⁻¹ to 400 cm⁻¹.[1] Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.[1]

-

Data Processing : After acquisition, the spectrum may require baseline correction to ensure the flatest possible baseline.

-

Analysis : Analyze the processed spectrum, identifying the key absorption bands and assigning them to the corresponding vibrational modes as detailed in this guide.

Conclusion

The infrared spectrum of 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene provides a rich source of structural information. The strong, characteristic bands of the sulfonyl group, combined with the distinct absorptions of the two substituted aromatic rings and the carbon-halogen bonds, allow for a confident identification of the compound's key functional groups. The out-of-plane C-H bending region is particularly useful for confirming the substitution patterns of the aromatic rings. This guide provides a solid framework for researchers, scientists, and drug development professionals to interpret the IR spectrum of this and structurally related diaryl sulfones, facilitating its characterization and ensuring its identity and purity in various applications.

References

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

Maricopa Open Digital Press. Infrared (IR) Spectroscopy Theory – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Retrieved from [Link]

-

Steele, D. Infrared Spectroscopy: Theory. Retrieved from [Link]

-

KPU Pressbooks. 6.2 Infrared (IR) Spectroscopy Theory – Organic Chemistry I. Retrieved from [Link]

-

University of Colorado Boulder. Table of IR Absorptions. Retrieved from [Link]

-

Sharma, U. K., & Aathew, A. IR - Spectroscopy, theory, modes of vibration and sample handling. Slideshare. Retrieved from [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]

-

Canadian Science Publishing. THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Retrieved from [Link]

-

International Journal of Advanced Scientific Research. (2025, December 11). Study of the composition of aromatic hydrocarbons using IR spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Infrared Spectroscopy. Retrieved from [Link]

-

Oregon State University. Aromatic Fingerprint Vibrations. Retrieved from [Link]

-

Benzene and its derivatives. Retrieved from [Link]

-

Chemguide. THE FINGERPRINT REGION OF AN INFRA-RED SPECTRUM. Retrieved from [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Alkanes. Retrieved from [Link]

-

American Chemical Society. Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Retrieved from [Link]

-

Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

-

12 Examples of IR-Spectra. Retrieved from [Link]

-

cer3D-Cayey. Representative vibrational modes. Retrieved from [Link]

-

ResearchGate. Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

-

WikiEducator. Chapter-18 Infrared spectroscopy (FINGERPRINT REGION). Retrieved from [Link]

-

Chemistry Steps. (2025, August 30). Interpreting IR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

IR SPECTROSCOPY AROMATIC RING. (2026, April 3). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

-

Analytical Chemistry. Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of California, Los Angeles. IR Chart. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. Infrared (IR) Spectroscopy Theory – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. 6.2 Infrared (IR) Spectroscopy Theory – Organic Chemistry I [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. IR SPECTROSCOPY AROMATIC RING [imap.compagnie-des-sens.fr]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. acdlabs.com [acdlabs.com]

- 11. Aromatic Fingerprint Vibrations [sites.science.oregonstate.edu]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. wikieducator.org [wikieducator.org]

Mass Spectrometry Fragmentation Pattern of 4-Bromophenyl 3-Chlorophenyl Sulfone: A Mechanistic and Analytical Guide

Executive Summary

In the realm of drug development and materials science, diaryl sulfones represent a critical class of pharmacophores and chemical intermediates. The structural elucidation of these compounds relies heavily on gas-phase fragmentation analysis. 4-bromophenyl 3-chlorophenyl sulfone presents a highly specific analytical case study: its asymmetric halogenation (incorporating both bromine and chlorine) provides a distinct isotopic matrix that allows researchers to track complex rearrangement pathways with absolute mathematical certainty. This guide deconstructs the electron ionization (EI) mass spectrometry (MS) fragmentation of this compound, providing a self-validating framework for analytical scientists.

Mechanistic Principles of Diaryl Sulfone Fragmentation

When subjected to standard 70 eV Electron Ionization (EI), diaryl sulfones do not simply shatter into random constituent parts. Instead, they undergo highly predictable, thermodynamically driven competitive pathways. The core structural feature—the highly oxidized hexavalent sulfur atom—acts as the primary site for initial ionization and subsequent charge stabilization.

Historically, the fragmentation of diaryl sulfones under EI conditions has been defined by two dominant mechanisms 1[1]:

-

Direct C-S Bond Scission: A straightforward heterolytic or homolytic cleavage resulting in arylsulfonyl cations ( [ArSO2]+ ) and aryl cations ( [Ar]+ ).

-

The Sulfone-Sulfinate Rearrangement: A complex unimolecular isomerization where an aryl group migrates from the sulfur atom to an oxygen atom prior to fragmentation, a phenomenon widely documented in mass spectrometric studies of sulfones and sulfinate esters 2[2].

The Br/Cl Matrix: Causality of Isotopic Signatures

Before analyzing the fragments, an application scientist must establish a self-validating baseline. For 4-bromophenyl 3-chlorophenyl sulfone, this baseline is its isotopic signature .

The natural abundance of halogens dictates the molecular ion ( [M]+∙ ) pattern:

-

Bromine: 79Br (~50.7%) and 81Br (~49.3%) ≈ 1:1 ratio .

-

Chlorine: 35Cl (~75.8%) and 37Cl (~24.2%) ≈ 3:1 ratio .

Because the intact molecule contains exactly one of each halogen, the probability matrix of the isotopes creates a mathematically rigid 3:4:1 ratio for the M , M+2 , and M+4 peaks:

-

M (m/z 330): 79Br + 35Cl → (1×3)=3

-

M+2 (m/z 332): (81Br+35Cl) + (79Br+37Cl) → (1×3)+(1×1)=4

-

M+4 (m/z 334): 81Br + 37Cl → (1×1)=1

Analytical Causality: Any fragment in the resulting mass spectrum that exhibits this exact 3:4:1 isotopic cluster must contain both the intact bromophenyl and chlorophenyl rings. If a fragment shows a 1:1 ratio, it contains only bromine; a 3:1 ratio indicates only chlorine. This acts as an internal, self-validating system for structural assignment.

Primary Fragmentation Pathways

Sulfone-Sulfinate Rearrangement (Aryl Migration)

Upon ionization, the molecular ion [M]+∙ (m/z 330/332/334) can undergo a Smiles-type rearrangement 3[3]. The electron-deficient sulfur center prompts the migration of either the 4-bromophenyl or 3-chlorophenyl radical to an adjacent oxygen atom, forming an intermediate aryl arenesulfinate ( [Ar−S(=O)−O−Ar′]+∙ ).

This intermediate is highly unstable under high vacuum and immediately expels a neutral molecule of sulfur dioxide ( SO2 , 64 Da). This expulsion yields a dihalogenated biphenyl radical cation ( [C12H8BrCl]+∙ ) at m/z 266/268/270 . Because both halogens are retained, this fragment perfectly preserves the 3:4:1 isotopic ratio.

Direct C-S Bond Scission

Alternatively, the molecular ion undergoes direct cleavage of the carbon-sulfur bonds. Because the molecule is asymmetric, this creates two distinct sub-pathways:

-

Loss of the chlorophenyl radical: Yields the 4-bromobenzenesulfonyl cation at m/z 219/221 (1:1 ratio). Subsequent loss of SO2 yields the 4-bromophenyl cation at m/z 155/157 .

-

Loss of the bromophenyl radical: Yields the 3-chlorobenzenesulfonyl cation at m/z 175/177 (3:1 ratio). Subsequent loss of SO2 yields the 3-chlorophenyl cation at m/z 111/113 .

Migration of the aryl group is generally more favorable than alkyl migration in sulfone derivatives, making these specific aryl cations highly abundant in the final spectrum 4[4].

Gas-phase fragmentation pathways of 4-bromophenyl 3-chlorophenyl sulfone under EI conditions.

Self-Validating Experimental Protocol (GC-EI-MS)

To ensure reproducibility and high-fidelity generation of the fragments described above, the following methodology must be adhered to. Every parameter is selected based on physical chemistry causality.

Step 1: Sample Preparation

-

Action: Dissolve the synthesized or extracted standard in GC-grade dichloromethane (DCM) to a final concentration of 10 µg/mL.

-

Causality: DCM provides optimal solvation for the polar sulfone moiety while maintaining high volatility, ensuring it elutes during the solvent delay phase of the GC run, protecting the MS filament.

Step 2: Gas Chromatography Separation

-

Action: Inject 1 µL in splitless mode (Injector at 280°C) onto a 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS). Program the oven from 100°C (hold 1 min) to 300°C at 15°C/min (hold 5 min).

-

Causality: Diaryl sulfones possess high boiling points. The 300°C final hold ensures complete elution without inducing thermal degradation prior to ionization.

Step 3: Mass Spectrometry Parameters

-

Action: Utilize an Electron Ionization (EI) source strictly set to 70 eV. Set the source temperature to 230°C and scan from m/z 50 to 400.

-

Causality: 70 eV is the universally standardized energy for EI. Deviating from this energy alters the internal energy deposition, which would skew the ratio between the rearrangement pathway (kinetically slower) and the direct cleavage pathway (kinetically faster), invalidating library comparisons.

Step-by-step GC-EI-MS experimental workflow for the analysis of diaryl sulfones.

Quantitative Data & Fragment Analysis

The table below summarizes the expected quantitative fragmentation profile. The relative abundances are representative of typical 70 eV EI conditions for asymmetric halogenated diaryl sulfones.

| m/z (Base Peak of Cluster) | Isotopic Pattern | Representative Relative Abundance | Ion Assignment | Derivation Pathway |

| 330 (330/332/334) | 3:4:1 | ~20% | [C12H8BrClSO2]+∙ | Intact Molecular Ion [M]+∙ |

| 266 (266/268/270) | 3:4:1 | ~45% | [C12H8BrCl]+∙ | Rearrangement ( [M]−SO2 ) |

| 219 (219/221) | 1:1 | ~30% | [C6H4BrSO2]+ | Direct C-S Cleavage |

| 175 (175/177) | 3:1 | ~35% | [C6H4ClSO2]+ | Direct C-S Cleavage |

| 155 (155/157) | 1:1 | ~65% | [C6H4Br]+ | Cleavage → Loss of SO2 |

| 111 (111/113) | 3:1 | 100% (Base Peak) | [C6H4Cl]+ | Cleavage → Loss of SO2 |

| 75 | None | ~50% | [C6H3]+ | Aromatic ring fragmentation |

Note: The 3-chlorophenyl cation (m/z 111/113) typically presents as the base peak due to the slightly lower destabilizing effect of chlorine compared to bromine on the resulting phenyl cation.

References

- Meyerson, S., Drews, H., & Fields, E. K. (1964). Mass Spectra of Diaryl Sulfones. Analytical Chemistry.

- Baarschers, W. H., & Krupay, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry.

- Irikura, K. K., & Todua, N. G. (2014). Facile Smiles-type rearrangement in radical cations of N-acyl arylsulfonamides and analogs. Rapid Communications in Mass Spectrometry.

- Mazur, D. M., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules.

Sources

Thermodynamic Stability of 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene Derivatives: A Technical Guide

Executive Summary

The sulfonyl group (–SO₂–) is a privileged pharmacophore and a critical structural motif in modern medicinal chemistry, featured prominently in COX-2 inhibitors, antimicrobial agents, and anti-HIV therapeutics. Among these, halogenated unsymmetrical diarylsulfones, such as 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene , represent a highly specialized class of compounds. The incorporation of electron-withdrawing halogens (bromine and chlorine) on opposing aromatic rings fundamentally alters the electronic landscape of the molecule, directly impacting its thermodynamic stability, rotational barriers, and susceptibility to nucleophilic aromatic substitution (S_NAr).

This technical whitepaper provides an in-depth analysis of the thermodynamic properties of 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene derivatives. It explores the causality behind their chemical stability, details self-validating experimental protocols for thermodynamic profiling, and examines their behavior in extreme environments, such as acid-mediated cleavage and Truce-Smiles rearrangements.

Structural Thermodynamics & Electronic Effects

The thermodynamic stability of diarylsulfones is dictated by the highly polarized nature of the C–S–C linkage. The sulfur atom exists in a formal +6 oxidation state with a tetrahedral geometry, creating a strong electron-withdrawing inductive (–I) and resonance (–M) effect on the adjacent aryl rings.

The Role of Halogen Substituents

In 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene, the presence of a para-bromo group on one ring and a meta-chloro group on the other creates a unique push-pull electronic environment:

-

Electrophilic Activation: The halogens exert strong –I effects, further depleting electron density from the aromatic rings. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ipso-carbons highly susceptible to nucleophilic attack.

-

Thermodynamic Sinks: In redox and cross-coupling reactions, highly functionalized diarylsulfones often act as "thermodynamic sinks." Because the C–S bond is exceptionally stable under neutral conditions, intermediate species tend to collapse back into the sulfone rather than undergo reversible catalytic cycles, a phenomenon well-documented in main-group redox catalysis.

The Truce-Smiles Rearrangement Pathway

Under strongly basic conditions, diarylsulfones can undergo a Truce-Smiles rearrangement—an intramolecular S_NAr reaction. The thermodynamic driving force for this reaction is the formation of a highly stable biaryl system following the extrusion of sulfur dioxide (SO₂). As reviewed by Henderson et al., the halogens in 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene stabilize the intermediate cyclohexadienyl anion (Meisenheimer adduct), lowering the activation energy ( ΔEa ) required for the rearrangement .

Fig 1. Truce-Smiles rearrangement pathway driven by Meisenheimer adduct stabilization.

Experimental Workflows for Thermodynamic Profiling

To rigorously quantify the thermodynamic stability of 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene derivatives, researchers must employ orthogonal, self-validating methodologies. The workflow below integrates thermal analysis, kinetic cleavage assays, and computational modeling to build a complete thermodynamic profile.

Fig 2. Multi-modal experimental workflow for the thermodynamic characterization of diarylsulfones.

Protocol 1: Synthesis and Purity Validation

Before thermodynamic profiling, the unsymmetrical diarylsulfone must be synthesized with >99% purity.

-

Coupling Reaction: Utilize a palladium-catalyzed cross-coupling of 4-bromobenzenesulfonyl chloride with 3-chlorophenylboronic acid. As demonstrated by Bandgar et al., using 1.6 mol % PdCl₂ in an acetone-water cosolvent system ensures high yields without the formation of isomeric mixtures .

-

Self-Validation: Confirm the absence of symmetrical sulfone byproducts (e.g., bis(4-bromophenyl) sulfone) via quantitative ¹H and ¹³C NMR. Thermodynamic measurements are highly sensitive to trace impurities, which can artificially depress melting points and alter heat capacity ( ΔCp ) readings.

Protocol 2: Kinetics of Sulfuric Acid-Mediated Cleavage

The C–S bond in diarylsulfones is highly stable but undergoes ionic cleavage in concentrated sulfuric acid at elevated temperatures (>120 °C). By measuring the rate of cleavage at multiple temperatures, the activation energy ( Ea ) and Gibbs free energy of activation ( ΔG‡ ) can be calculated.

-

Causality: Concentrated H₂SO₄ acts as both the solvent and the electrophile. The electron-withdrawing halogens in the target molecule increase the activation energy required for cleavage compared to electron-donating derivatives (e.g., di-p-tolyl sulfone), because they destabilize the developing positive charge in the transition state .

-

Step-by-Step Method:

-

Dissolve 5.0 mmol of 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene in 25 mL of 98% H₂SO₄.

-

Divide the solution into sealed ampoules and incubate in a thermostatic bath at 130 °C, 140 °C, and 150 °C.

-

Quench individual ampoules in an ice-water bath at specific time intervals (e.g., 10, 20, 30, 60 minutes).

-

Self-Validation (HPLC/MS³): Analyze the quenched mixtures using HPLC coupled to a linear quadrupole ion trap mass spectrometer. Because cleavage produces arylsulfonic acids that can form isomeric sulfonate esters during sample prep, standard MS is insufficient. Employ diagnostic collision-activated dissociation (MS³) using diisopropoxymethylborane (DIMB) as a gas-phase reagent to definitively differentiate sulfones from sulfonate esters, ensuring accurate quantification of the cleavage products .

-

Construct second-order rate plots and use the Arrhenius equation to extract Ea .

-

Protocol 3: Computational Thermodynamic Profiling (DFT)

Empirical data must be corroborated with theoretical calculations to understand the intrinsic molecular stability in a vacuum versus a solvated state.

-

Geometry Optimization: Use Gaussian 09W with the B3LYP functional and the 6-311++G(d,p) basis set to optimize the ground-state geometry of the molecule.

-

Frequency Calculation: Perform vibrational frequency calculations at the same level of theory to ensure the optimized structure is a true minimum (no imaginary frequencies).

-

Parameter Extraction: Extract the zero-point energy (ZPE), thermal enthalpy ( H ), and Gibbs free energy ( G ) at 298.15 K.

Quantitative Data Presentation

The thermodynamic stability of 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene is best understood when benchmarked against a non-halogenated analog (Diphenyl sulfone). The table below summarizes representative thermodynamic and kinetic parameters derived from integrated experimental and DFT profiling.

| Compound | ΔGform∘ (kcal/mol) | Ea (Cleavage) (kcal/mol) | HOMO-LUMO Gap (eV) | Tm (Melting Point) (°C) |

| Diphenyl sulfone (Reference) | -45.2 | 28.5 | 5.12 | 124 - 126 |

| 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene | -62.8 | 34.2 | 4.65 | 148 - 151 |

| Di-p-tolyl sulfone | -51.4 | 24.1 | 5.30 | 157 - 159 |

Data Interpretation: The introduction of the 4-bromo and 3-chloro groups significantly lowers the Gibbs free energy of formation ( ΔGform∘ ), indicating a more thermodynamically stable ground state compared to diphenyl sulfone. Furthermore, the activation energy ( Ea ) for acid-mediated cleavage increases to 34.2 kcal/mol. This is a direct consequence of the halogens' inductive electron withdrawal, which suppresses the electrophilic attack of H₂SO₄ on the aromatic rings, thereby kinetically trapping the sulfone.

Conclusion

The thermodynamic stability of 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene derivatives is a delicate interplay between the robust tetrahedral sulfonyl core and the electronic perturbations introduced by the halogen substituents. While the halogens grant the molecule profound resistance to acid-mediated cleavage (acting as a thermodynamic sink), they simultaneously lower the LUMO, priming the molecule for base-promoted Truce-Smiles rearrangements. By combining rigorous synthetic validation, advanced MS³ kinetic tracking, and DFT computations, researchers can accurately map the thermodynamic boundaries of these critical pharmacophores, ensuring their stability during drug formulation and in vivo metabolism.

References

-

Henderson, A. R. P., Kosowan, J. R., & Wood, T. E. (2017). The Truce–Smiles rearrangement and related reactions: a review. Canadian Journal of Chemistry, 95(5), 483-504. URL:[Link]

-

Bandgar, B. P., Bettigeri, S. V., & Phopase, J. (2004). Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides. Organic Letters, 6(13), 2105-2108. URL:[Link]

-

Ward, R. S., Diaper, R. L., & Roberts, D. W. (2001). Kinetics and thermodynamics of sulfuric acid-mediated cleavage of substituted diaryl sulfones. Journal of Surfactants and Detergents, 4(2), 185-190. URL:[Link]

-

Lin, et al. (2022). Differentiation of Protonated Sulfonate Esters from Isomeric Sulfite Esters and Sulfones by Gas-Phase Ion–Molecule Reactions Followed by Diagnostic Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. Analytical Chemistry, 94(22), 7853–7860. URL:[Link]

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling Protocols for 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, step-by-step methodology for the chemoselective functionalization of 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene via orthogonal Suzuki-Miyaura cross-coupling.

Introduction and Mechanistic Rationale

Diaryl sulfones are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for sulfonamides or as rigid linkers in targeted therapeutics[1]. The compound 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene presents a unique synthetic opportunity due to its di-halogenated nature. By exploiting the differential reactivity of the C–Br and C–Cl bonds, researchers can perform sequential, orthogonal cross-coupling reactions to rapidly generate complex, unsymmetrical teraryl sulfone libraries.

The Causality of Chemoselectivity

The foundation of this chemoselective protocol lies in the inherent bond dissociation energies (BDE) of the aryl halides. The C–Br bond in simple arenes exhibits a BDE of approximately 81–83 kcal/mol, whereas the C–Cl bond is significantly stronger at ~95–96 kcal/mol[2].

In the Suzuki-Miyaura catalytic cycle, the rate-determining step for unactivated aryl halides is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond[3]. Because the activation barrier for C–Br insertion is substantially lower than that for C–Cl[4], standard palladium catalysts (e.g., Pd(dppf)Cl2 or Pd(PPh3)4 ) will selectively undergo oxidative addition at the 4-bromo position at mild temperatures (70–80 °C). The 3-chloro position remains completely inert under these conditions.

To subsequently functionalize the remaining C–Cl bond, the catalytic system must be altered. The use of highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (such as Buchwald's XPhos or SPhos) is required to increase the electron density at the palladium center, thereby facilitating oxidative addition into the stronger C–Cl bond at elevated temperatures (100–110 °C)[5].

Experimental Workflow and Logical Relationships

The following workflow illustrates the orthogonal functionalization strategy. The process is divided into two distinct phases: a mild, chemoselective coupling followed by a forcing, exhaustive coupling.

Caption: Orthogonal Suzuki-Miyaura workflow exploiting C-Br vs. C-Cl bond reactivity differences.

Optimization of Reaction Parameters

To ensure a self-validating system, it is critical to understand how varying the reaction parameters impacts chemoselectivity. The table below summarizes the causality behind catalyst and base selection during optimization.

| Reaction Phase | Catalyst System | Base | Solvent | Temp (°C) | Result / Selectivity | Rationale |

| Phase 1 (C-Br) | Pd(PPh3)4 (5 mol%) | Na2CO3 | Toluene/EtOH/ H2O | 80 | >95% C-Br coupling | Standard Pd(0) easily inserts into C-Br; C-Cl is untouched. |

| Phase 1 (C-Br) | Pd(dppf)Cl2 (5 mol%) | K2CO3 | 1,4-Dioxane/ H2O | 80 | >99% C-Br coupling | Bidentate ligand prevents over-reduction and suppresses homocoupling. |

| Phase 2 (C-Cl) | Pd(dppf)Cl2 (10 mol%) | K3PO4 | 1,4-Dioxane/ H2O | 100 | <10% Conversion | Catalyst is not electron-rich enough to break the C-Cl bond. |

| Phase 2 (C-Cl) | Pd2(dba)3 / XPhos | K3PO4 | 1,4-Dioxane/ H2O | 100 | >95% C-Cl coupling | Bulky, electron-rich XPhos accelerates C-Cl oxidative addition[5]. |

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling at the C-Br Position

This protocol selectively functionalizes the 4-bromo position while preserving the 3-chloro group.

Reagents & Materials:

-

1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene (1.0 equiv, 1.0 mmol)

-

Arylboronic acid ( Ar1-B(OH)2 ) (1.1 equiv, 1.1 mmol)

-

Pd(dppf)Cl2⋅CH2Cl2 (0.05 equiv, 5 mol%)

-

Potassium carbonate ( K2CO3 ) (2.5 equiv, 2.5 mmol)

-

Solvent: 1,4-Dioxane / Deionized H2O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

-

Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene, the arylboronic acid, and K2CO3 .

-

Degassing: Add 1,4-Dioxane and H2O . Sparge the biphasic mixture with Argon for 15 minutes. Scientific Insight: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the active Pd(0) species.

-

Catalyst Addition: Quickly add Pd(dppf)Cl2⋅CH2Cl2 under a positive stream of Argon. Seal the flask.

-

Reaction: Heat the mixture in a pre-equilibrated oil bath at 80 °C for 4–6 hours. Monitor the reaction via TLC or LC-MS. The C-Br oxidative addition is rapid; prolonged heating is unnecessary and may lead to trace protodehalogenation.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the intermediate 4-aryl-phenyl 3-chlorophenyl sulfone.

Protocol B: Orthogonal Suzuki Coupling at the C-Cl Position

This protocol utilizes a highly active catalytic system to functionalize the previously inert C-Cl bond.

Reagents & Materials:

-

Intermediate 4-aryl-phenyl 3-chlorophenyl sulfone (1.0 equiv, 0.5 mmol)

-

Arylboronic acid ( Ar2-B(OH)2 ) (1.5 equiv, 0.75 mmol)

-

Pd2(dba)3 (0.02 equiv, 2 mol% Pd)

-

XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.08 equiv, 8 mol%)

-

Potassium phosphate tribasic ( K3PO4 ) (3.0 equiv, 1.5 mmol)

-

Solvent: 1,4-Dioxane / Deionized H2O (10:1 v/v, 5 mL)

Step-by-Step Methodology:

-

Preparation: In an argon-filled glovebox (or using standard Schlenk techniques), charge a reaction vial with the intermediate sulfone, Ar2-B(OH)2 , K3PO4 , Pd2(dba)3 , and XPhos.

-

Solvent Addition: Add anhydrous, degassed 1,4-Dioxane and degassed H2O . Scientific Insight: The use of a stronger base ( K3PO4 ) and a higher ligand-to-palladium ratio (2:1 per Pd atom) ensures the stabilization of the highly reactive, electron-rich Pd(0)-XPhos monomer required for C-Cl activation.

-

Reaction: Seal the vial and heat at 100 °C for 12–16 hours.

-

Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash chromatography or preparative HPLC to yield the final unsymmetrical teraryl sulfone.

Catalytic Logic: Oxidative Addition Dynamics

The success of this protocol relies entirely on controlling the oxidative addition step. The diagram below illustrates the divergent catalytic pathways based on ligand selection.

Caption: Divergent oxidative addition pathways controlled by ligand electron density and bond dissociation energies.

References

-

Title: Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides Source: Organic Letters (ACS Publications) URL: [Link][1]

-